molecular formula C17H21FN4 B6457612 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549042-55-7

4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No. B6457612
CAS RN: 2549042-55-7
M. Wt: 300.37 g/mol
InChI Key: VKFDJHBTEWWENB-UHFFFAOYSA-N
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Description

The compound “4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is an organic compound. It is structurally characterized by the presence of a 4-fluorobenzylpiperazine moiety .


Synthesis Analysis

The synthesis of compounds with a 4-fluorobenzylpiperazine moiety has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of certain enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” include a molecular weight of 271.34 and a melting point range of 177 - 179°C . The compound is a solid at room temperature .

Scientific Research Applications

Anticancer Activity

Heterocyclic compounds play a crucial role in cancer research. In the case of our compound, studies have shown that it exerts anticancer effects. Researchers have explored its potential as a novel agent against various cancer types, including breast, lung, and colon cancer. Mechanistically, it interferes with cancer cell proliferation, induces apoptosis, and inhibits angiogenesis. Further investigations are ongoing to optimize its efficacy and safety .

Antiviral Properties

The compound also demonstrates antiviral activity. It has been evaluated against several viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. Its mode of action involves inhibiting viral replication and entry into host cells. Researchers are keen on harnessing its potential for developing antiviral drugs .

Anti-Inflammatory Effects

Inflammation is a common underlying factor in various diseases. Our compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It suppresses pro-inflammatory cytokines and reduces tissue damage. This makes it a promising candidate for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Potential

Emerging research suggests that the compound may have neuroprotective effects. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. These properties make it relevant for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Antibacterial Activity

The compound has been investigated for its antibacterial properties. It shows efficacy against both Gram-positive and Gram-negative bacteria. Researchers are exploring its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance.

Urease Inhibition

Urease is an enzyme crucial for the survival of certain pathogenic bacteria. Inhibiting urease can prevent ureolytic bacterial infections. Our compound has been studied for its urease inhibition activity. By disrupting urease function, it may offer a novel approach to combating bacterial infections .

properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4/c1-12-13(2)19-14(3)20-17(12)22-10-8-21(9-11-22)16-6-4-15(18)5-7-16/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFDJHBTEWWENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

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